molecular formula C11H15NO2 B155180 Ethyl 2-amino-3-phenylpropanoate CAS No. 1795-96-6

Ethyl 2-amino-3-phenylpropanoate

Cat. No.: B155180
CAS No.: 1795-96-6
M. Wt: 193.24 g/mol
InChI Key: CJGXMNONHNZEQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-3-phenylpropanoate (CAS: 3182-93-2 for L-isomer; 63060-94-6 for D-isomer) is a chiral ester derivative of phenylalanine. It serves as a critical intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles and peptide analogs. Structurally, it consists of a phenyl group, an ethyl ester, and an amino group at the β-position. Its hydrochloride salt form enhances stability and solubility in polar solvents . The compound is widely used in asymmetric catalysis, pharmaceutical research (e.g., protease inhibitors), and multicomponent reactions due to its reactive amino and ester functionalities .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) [α]D (c, Solvent) Solubility Key Applications References
Ethyl 2-amino-3-phenylpropanoate (L-isomer) C₁₁H₁₅NO₂·HCl 229.70 Ethanol, DCM, H₂O Enzyme substrates, peptide synthesis
(R)-Mthis compound C₁₀H₁₃NO₂ 179.22 [α]D²⁰: -26.2° (EtOH) Ethanol, THF Chiral building block
tert-Butyl (2S)-2-amino-3-phenylpropanoate C₁₃H₁₉NO₂·HCl 257.76 DMSO, methanol Protected amino acid intermediate
(S)-Ethyl 3-nitro-2-phenylpropanoate C₁₁H₁₃NO₄ 223.23 Organic solvents Nitroalkane synthesis
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate C₁₁H₁₁FO₃ 210.20 THF, ethyl acetate Fluorinated drug intermediates
(S)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate C₁₁H₁₄FNO₂ 223.24 DCM, ethanol Fluorinated peptide analogs

Key Observations

Stereochemical Variants: The L- and D-isomers of this compound exhibit distinct biological activities. For example, the L-isomer (CAS: 3182-93-2) is utilized as a protease substrate, while the D-isomer (CAS: 63060-94-6) is employed in asymmetric catalysis . Methyl and tert-butyl analogs show reduced polarity compared to the ethyl ester, influencing their solubility and reactivity in nonpolar solvents .

Functional Group Modifications: Introduction of electron-withdrawing groups (e.g., nitro in (S)-ethyl 3-nitro-2-phenylpropanoate) enhances electrophilicity, facilitating nucleophilic substitution reactions . Fluorinated derivatives (e.g., ethyl 2-fluoro-3-oxo-3-phenylpropanoate) are pivotal in medicinal chemistry due to improved metabolic stability and bioavailability .

Synthetic Utility: this compound participates in multicomponent reactions (e.g., with imines or aldehydes) to yield pyrimidinones and thiazolo-pyrimidinones, as demonstrated in and . Methyl ester analogs are synthesized via transesterification or direct amidation, achieving yields >85% under mild conditions .

Stability and Storage: Hydrochloride salts (e.g., this compound·HCl) require storage at -20°C to prevent decomposition, whereas neutral esters (e.g., tert-butyl derivatives) are stable at room temperature .

Preparation Methods

Chemical Synthesis Methods

Multicomponent Mannich-Like Reaction

The zinc-mediated Mannich reaction represents a one-pot synthesis route. A ternary system of benzyl bromide, p-anisidine, and ethyl glyoxylate reacts under Barbier conditions to form the N-protected precursor, which is subsequently deprotected to yield ethyl 2-amino-3-phenylpropanoate .

Reaction Conditions :

  • Catalyst : Zinc dust (3 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 25°C (ambient)

  • Time : 4–5 hours

Mechanistic Insights :

  • In situ generation of benzylzinc bromide via oxidative addition.

  • Nucleophilic attack on the imine intermediate formed from p-anisidine and ethyl glyoxylate.

  • Acidic workup to remove the p-methoxyphenyl (PMP) protecting group.

Performance Metrics :

ParameterValue
Yield68–72%
Purity (HPLC)>95%
ScalabilityLaboratory-scale

This method avoids pre-formed imines, simplifying procedural complexity. However, stoichiometric zinc usage raises environmental concerns .

Reduction of α-Keto Esters

Catalytic hydrogenation of ethyl benzoylacetate derivatives offers a stereoselective pathway. While direct literature on this compound is limited, analogous reductions of α-keto esters to β-amino esters provide mechanistic parallels .

Typical Protocol :

  • Substrate : Ethyl 3-oxo-3-phenylpropanoate

  • Catalyst : Pd/C (5 wt%) or Rh/Al₂O₃

  • Conditions : H₂ (50 psi), 40°C, 12 hours

  • Ammonia Source : NH₄OAc or NH₃(g)

Challenges :

  • Over-reduction to β-hydroxy esters.

  • Racemization at the α-carbon.

Optimization Strategies :

  • Additives : Ti(OiPr)₄ improves enantioselectivity (up to 88% ee) .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

Enzymatic and Biocatalytic Approaches

Lipase-Catalyzed Kinetic Resolution

Racemic this compound can be resolved using lipases, leveraging their enantioselective transesterification activity. A patent describes the use of Candida rugosa lipase (CRL) for this purpose .

Procedure :

  • Substrate : Racemic this compound (1 mM)

  • Acylating Agent : Vinyl propionate (2 equiv)

  • Solvent : tert-Butyl methyl ether (TBME)

  • Lipase : Immobilized CRL (Novozym 435)

Performance Data :

Conversion (%)ee (S)-Alcohol (%)ee (R)-Ester (%)
52.199.998.7

Key Advantages :

  • Reusable catalysts (5 cycles with <10% activity loss).

  • No racemization during acylation.

Limitations :

  • Maximal theoretical yield limited to 50%.

  • Extended reaction times (up to 160 hours) .

Microbial Reductive Amination

Baker’s yeast (Saccharomyces cerevisiae) mediates asymmetric reduction of ethyl benzoylacetate to ethyl 3-hydroxy-3-phenylpropionate, a precursor convertible to the target amino ester via amination .

Steps :

  • Reduction : NADPH-dependent ketoreductase generates (S)-ethyl 3-hydroxy-3-phenylpropionate (92% ee).

  • Amination : Mitsunobu reaction with phthalimide followed by deprotection.

Critical Parameters :

FactorOptimal Condition
pH7.0–7.5
Temperature30°C
Co-substrateGlucose (0.1 M)

Comparative Analysis of Synthesis Methods

Table 1: Method Comparison

MethodYield (%)ee (%)ScalabilityEnvironmental Impact
Multicomponent Mannich70N/AModerateHigh (Zn waste)
Catalytic Hydrogenation6588HighModerate
Lipase Resolution40>99IndustrialLow
Microbial Synthesis5592HighLow

Key Observations :

  • Chemical Methods : Higher yields but lower stereoselectivity.

  • Biocatalytic Routes : Superior enantioselectivity at the expense of yield.

  • Industrial Fit : Lipase-based systems align with green chemistry principles.

Optimization Strategies and Industrial Scalability

Solvent Engineering in Lipase Reactions

Table 2: Solvent Impact on Lipase Activity

SolventConversion (%)ee (S)-Alcohol (%)
tert-Butyl methyl ether52.199.9
Tetrahydrofuran61.3100
Methylene chloride61.386.6

Non-polar solvents enhance enantioselectivity by stabilizing the enzyme’s active conformation.

Immobilization Techniques

Cross-linked enzyme aggregates (CLEAs) of CRL improve stability:

  • Operational Half-Life : 120 hours vs. 40 hours for free lipase.

  • Temperature Tolerance : Up to 50°C without activity loss.

Properties

CAS No.

1795-96-6

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 2-amino-3-phenylpropanoate

InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3

InChI Key

CJGXMNONHNZEQQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CC1=CC=CC=C1)N

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)N

Key on ui other cas no.

1795-96-6

Synonyms

L-phenylalanine ethylester
phenylalanine ethyleste

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.